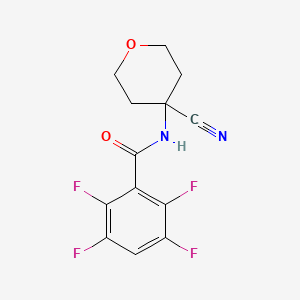

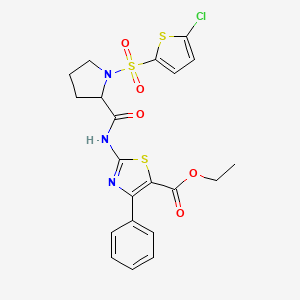

![molecular formula C9H13N5O B2984210 2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 385377-55-9](/img/structure/B2984210.png)

2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is part of a series of 7-substituted triazolopyridines. It has been identified as a potent, orally bioavailable small-molecule inhibitor of PI3Kγ, an attractive drug target for inflammatory and autoimmune disorders .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes the compound , has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .Molecular Structure Analysis

The molecular structure of “this compound” is part of the [1,2,4]triazolo[1,5-a]pyridine scaffold . This scaffold has found wide application in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyridines include the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Applications De Recherche Scientifique

Tautomerism and Structural Effects

Research has shown that 2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives exhibit interesting properties in the context of imine-enamine tautomerism. One study focused on the steric effects and tautomeric equilibrium for dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing that an increase in the bulk of the substituent at C(7) in the bicyclic system leads to relative stabilization of the enamine tautomer. X-ray diffraction analysis showed significant effects on the planarity of the system when a tert-butyl group is introduced (Desenko et al., 1993).

Synthesis of Polycondensed Heterocycles

Partially hydrogenated derivatives of this compound have been used as synthons for preparing polycondensed heterocycles. These reactions have been studied under various conditions, leading to the formation of diverse and complex structures, which are potentially useful in different fields of chemistry and materials science (Chernyshev et al., 2014).

Antimicrobial and Antiviral Activities

The triazolopyrimidine derivatives have shown promising antimicrobial and antiviral activities. For instance, novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against various microbial strains, indicating their potential as antimicrobial agents (Lahmidi et al., 2019). Another study synthesized derivatives that inhibited influenza virus RNA polymerase, highlighting their potential in antiviral therapies (Massari et al., 2017).

Cardiovascular and Antihypertensive Applications

Compounds based on this structure have been explored for their potential in treating cardiovascular diseases. A particular derivative was identified as a potent agent for coronary vasodilation and antihypertensive activity, demonstrating the compound's relevance in cardiovascular therapeutics (Sato et al., 1980).

Anti-Epileptic Properties

Recent research has highlighted the anti-epileptic properties of certain derivatives. Novel compounds synthesized based on this chemical structure showed remarkable anti-epileptic activities in laboratory settings, indicating a potential avenue for developing new anti-epileptic drugs (Ding et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to target microtubules and CDK2 , a key regulator of the cell cycle .

Mode of Action

For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can interact with distinct binding sites within the microtubule structure . Additionally, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .

Biochemical Pathways

Given the potential targets, it can be inferred that this compound may affect pathways related to cell division and growth, given the role of microtubules in cell division and CDK2 in cell cycle regulation .

Pharmacokinetics

Similar compounds have been reported to have suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit the growth of certain cell lines and to exhibit excellent calculated detonation performance .

Action Environment

Similar compounds have been reported to exhibit excellent thermal stability .

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes “2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has found wide application in drug design . Future research may focus on the development of new compounds with this scaffold for various applications, including the treatment of inflammatory and autoimmune disorders .

Propriétés

IUPAC Name |

2-amino-5-tert-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-9(2,3)5-4-6(15)14-8(11-5)12-7(10)13-14/h4H,1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBYAXGJRJHLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N2C(=N1)N=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)